molecular formula C11H12ClF4N B15053192 (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

Cat. No.: B15053192
M. Wt: 269.66 g/mol
InChI Key: IMVJYVSDRIWYEB-UHFFFAOYSA-N
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Description

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a fluoro group and a trifluoromethylphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by the introduction of the fluoro and trifluoromethylphenyl groups. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s)-3-Fluoro-3-phenylcyclobutan-1-amine hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (1s,3s)-3-Chloro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride: Substitutes the fluoro group with a chloro group, affecting reactivity and stability.

Uniqueness

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H12ClF4N

Molecular Weight

269.66 g/mol

IUPAC Name

3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H11F4N.ClH/c12-10(5-9(16)6-10)7-1-3-8(4-2-7)11(13,14)15;/h1-4,9H,5-6,16H2;1H

InChI Key

IMVJYVSDRIWYEB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)C(F)(F)F)F)N.Cl

Origin of Product

United States

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